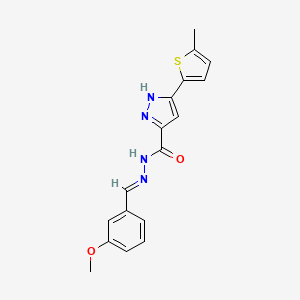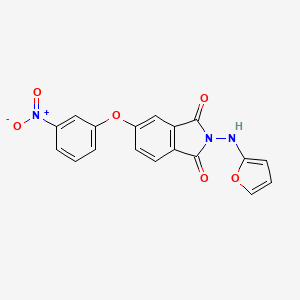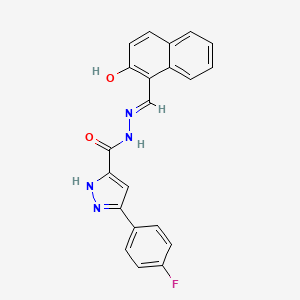![molecular formula C27H26ClN3OS B11662974 (2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5Z)-5-{[1-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-3-环戊基-2-(苯亚胺基)-1,3-噻唑烷-4-酮是一种复杂的有机化合物,在各个科学领域都有潜在的应用。该化合物具有独特的结构,包括吡咯环、噻唑烷酮环和氯苯基,使其成为化学、生物学和医学研究的有趣课题。
准备方法
合成路线和反应条件
(2E,5Z)-5-{[1-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-3-环戊基-2-(苯亚胺基)-1,3-噻唑烷-4-酮的合成通常涉及多步有机反应。该过程从吡咯和噻唑烷酮中间体的制备开始,然后在特定条件下进行偶联。这些反应中常用的试剂包括氯化剂、还原剂和各种催化剂,以促进目标产物的形成。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高产率和纯度。诸如连续流动合成和使用先进催化体系等技术可用于扩大生产过程。反应条件经过仔细控制,以保持一致性和效率。
化学反应分析
反应类型
(2E,5Z)-5-{[1-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-3-环戊基-2-(苯亚胺基)-1,3-噻唑烷-4-酮会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,生成相应的氧化物。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 氯苯基可以与亲核试剂发生取代反应,生成新的衍生物。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾或三氧化铬。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 碱存在下,诸如胺或硫醇之类的亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧化物,而还原可以产生醇或胺。
科学研究应用
(2E,5Z)-5-{[1-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-3-环戊基-2-(苯亚胺基)-1,3-噻唑烷-4-酮有几种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在治疗各种疾病中的治疗潜力。
工业: 用于开发新材料和化学工艺。
作用机制
(2E,5Z)-5-{[1-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-3-环戊基-2-(苯亚胺基)-1,3-噻唑烷-4-酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-氟脱氯氯胺酮: 与氯胺酮相关的解离性麻醉剂.
乙醇、1-丙醇、甲醇: 具有不同沸点的常见醇类.
独特性
(2E,5Z)-5-{[1-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-3-环戊基-2-(苯亚胺基)-1,3-噻唑烷-4-酮因其复杂的结构和多个官能团的存在而独一无二,这些官能团使其具有多样化的反应性和潜在应用。它结合了吡咯环、噻唑烷酮环和氯苯基,使其区别于像2-氟脱氯氯胺酮和常见醇类等更简单的化合物。
属性
分子式 |
C27H26ClN3OS |
|---|---|
分子量 |
476.0 g/mol |
IUPAC 名称 |
(5Z)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26ClN3OS/c1-18-16-20(19(2)30(18)24-14-12-21(28)13-15-24)17-25-26(32)31(23-10-6-7-11-23)27(33-25)29-22-8-4-3-5-9-22/h3-5,8-9,12-17,23H,6-7,10-11H2,1-2H3/b25-17-,29-27? |
InChI 键 |
DHRLFEJASBKCIX-YMTQWUKOSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5 |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662902.png)

![2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11662912.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)

![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11662953.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662958.png)
![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662962.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662967.png)
![Tetramethyl 5',5',9'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11662971.png)
![2-{2-[(Z)-[(2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid](/img/structure/B11662984.png)
